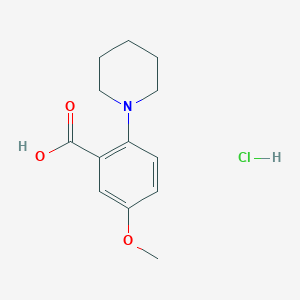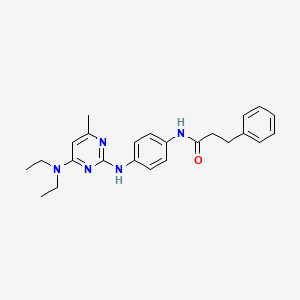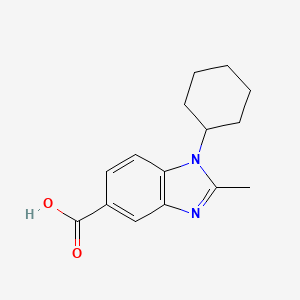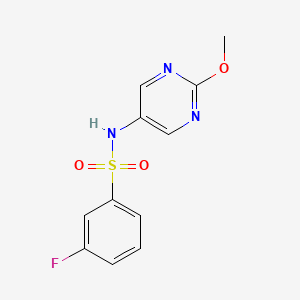
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule known for its diverse pharmacological effects. It has been explored extensively for its potential applications in various scientific fields, including medicinal chemistry and industrial chemistry. It is a purine derivative, and its structure includes both hydrophilic and hydrophobic components, making it a unique compound of interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions starting from purine derivatives and various substituents. A typical synthetic route may include:
Alkylation of the purine nucleus at the N-8 position with sec-butylamine.
Substitution reaction at the N-7 position with a halogenated intermediate (often involving a reaction with 4-chlorophenoxy-2-hydroxypropyl bromide).
Final steps often involve purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods
On an industrial scale, the production methods may be optimized for yield and purity. Techniques such as continuous flow reactions, use of catalysts to reduce reaction time, and automated purification methods are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the sec-butylamino side chain.
Reduction: : Reduction reactions may target the halogen group or the hydroxyl group within the structure.
Substitution: : Nucleophilic substitution can occur at various positions, especially on the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly using hydrogen gas with a palladium catalyst.
Substitution: : Utilization of nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Generation of dehalogenated or alcohol derivatives.
Substitution: : Formation of various substituted derivatives, enhancing the compound’s pharmacological profile.
Scientific Research Applications
Chemistry
The compound's reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and complex molecular architectures.
Biology
In biological studies, it serves as a model compound for investigating enzyme interactions and receptor binding, particularly due to its ability to mimic purine nucleotides.
Medicine
In medicinal chemistry, this compound has been explored for its potential as an anti-inflammatory agent, a cardiovascular therapeutic, and a modulator of various metabolic pathways.
Industry
Its unique chemical properties have led to its use in developing specialty chemicals, including catalysts and polymers.
Mechanism of Action
The mechanism by which 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects typically involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes such as phosphodiesterases and kinases, receptor sites including adenosine receptors, and ion channels.
Pathways Involved: : Modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP).
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant properties, similar in structure but lacks the sec-butylamino and chlorophenoxy substituents.
Theobromine (3,7-Dimethylxanthine): : Found in cocoa, similar mechanism but different pharmacological effects due to structural differences.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases, structurally related but with different substituents influencing its activity.
Highlighting Uniqueness
The uniqueness of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of substituents which provide a distinct pharmacological profile. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-5-12(2)22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-8-6-13(21)7-9-15/h6-9,12,14,27H,5,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQUWANMCBFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)
![(2E)-2-(benzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B2843778.png)

![2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)

![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)
![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2843793.png)



